Cas no 2411307-56-5 (tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate)

tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate 化学的及び物理的性質
名前と識別子
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- EN300-26575271
- Z3417282211
- tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate
- 2411307-56-5
- Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate
- tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate
-
- インチ: 1S/C17H28N2O3/c1-5-13(20)19-14-12(7-10-17(14)8-6-9-17)11-18-15(21)22-16(2,3)4/h5,12,14H,1,6-11H2,2-4H3,(H,18,21)(H,19,20)
- InChIKey: RVGFYLMKDRUWIM-UHFFFAOYSA-N
- SMILES: O=C(C=C)NC1C(CNC(=O)OC(C)(C)C)CCC21CCC2
計算された属性
- 精确分子量: 308.20999276g/mol
- 同位素质量: 308.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 449
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 67.4Ų
tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575271-2.5g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
Enamine | EN300-26575271-0.25g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 0.25g |
$972.0 | 2025-03-20 | |
Enamine | EN300-26575271-0.05g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 0.05g |
$888.0 | 2025-03-20 | |
Enamine | EN300-26575271-1g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 90% | 1g |
$1057.0 | 2023-09-14 | |
Enamine | EN300-26575271-5g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 90% | 5g |
$3065.0 | 2023-09-14 | |
Enamine | EN300-26575271-10g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 90% | 10g |
$4545.0 | 2023-09-14 | |
Enamine | EN300-26575271-1.0g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
Enamine | EN300-26575271-10.0g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 10.0g |
$4545.0 | 2025-03-20 | |
Enamine | EN300-26575271-0.1g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 0.1g |
$930.0 | 2025-03-20 | |
Enamine | EN300-26575271-0.5g |
tert-butyl N-{[5-(prop-2-enamido)spiro[3.4]octan-6-yl]methyl}carbamate |
2411307-56-5 | 95.0% | 0.5g |
$1014.0 | 2025-03-20 |
tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate (CAS No. 2411307-56-5)
Ter-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate, with the chemical identifier CAS No. 2411307-56-5, is a compound that has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. This compound belongs to a class of molecules that exhibit promising characteristics for use in pharmaceutical and agrochemical formulations. The intricate molecular structure of this compound, featuring a spirocyclic core and functional groups such as amide and carbamate, makes it a subject of intense study for its reactivity and biological activity.
The molecular formula of tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate reflects its complex composition, which includes a tert-butyl group, an amide linkage, and a spirocyclic octane ring system. This arrangement not only contributes to the compound's stability but also influences its interactions with biological targets. The presence of the prop-2-enamido group introduces a polar moiety that can enhance solubility and binding affinity, making it a valuable candidate for drug design.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. The spirocyclic structure of tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate is particularly interesting because it can adopt multiple conformations, which may affect its binding to biological receptors. Studies have shown that spirocyclic compounds often exhibit high selectivity and potency, making them attractive for developing novel therapeutic agents.
In the realm of drug discovery, the ability to modulate molecular interactions is crucial for designing effective treatments. The carbamate group in tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate provides a site for functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to its investigation in various therapeutic areas, including anti-inflammatory and anticancer research.
One of the most compelling aspects of this compound is its potential as a lead molecule for further derivatization. By modifying specific functional groups, researchers can explore new pharmacophores and optimize drug-like properties such as bioavailability, metabolic stability, and target engagement. The spirocyclic core, in particular, offers a scaffold that can be easily manipulated while maintaining structural integrity.
The synthesis of tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate presents both challenges and opportunities for synthetic chemists. The spirocyclic system requires precise control during formation to ensure high yield and purity. However, recent methodologies have improved the efficiency of these reactions, making it feasible to produce this compound on a larger scale for research purposes.
Evaluation of the pharmacokinetic properties of tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate is essential for understanding its potential as a drug candidate. Preliminary studies suggest that the compound exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for therapeutic efficacy. Further investigations into its pharmacokinetic profile will provide valuable insights into optimizing dosing regimens and minimizing side effects.
The biological activity of this compound has been explored in several preclinical models. Initial studies indicate that it interacts with specific enzymes and receptors involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Additionally, its ability to cross cell membranes may make it suitable for topical formulations or targeted delivery systems.
The role of computational modeling in understanding the behavior of complex molecules like tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate cannot be overstated. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have allowed researchers to visualize how this compound interacts with biological targets at an atomic level. These insights have guided the design of more effective derivatives with enhanced activity and reduced toxicity.
In conclusion, tert-butyl N-{5-(prop-2-enamido)spiro3.4octan-6-ylmethyl}carbamate (CAS No. 2411307-56-5) represents a significant advancement in the field of chemical biology due to its unique structural features and promising biological activities. Ongoing research continues to uncover new possibilities for its application in pharmaceuticals and beyond, highlighting its importance as a research tool and potential therapeutic agent.
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